molecular formula C6H6ClF4N3 B13315736 4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine

4-Chloro-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-3-amine

Cat. No.: B13315736
M. Wt: 231.58 g/mol
InChI Key: DRPBBACYMJUMPJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine is a heterocyclic compound that contains a pyrazole ring substituted with a chloro group and a tetrafluoro-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the tetrafluoro-propyl group: This step involves the reaction of the chlorinated pyrazole with a tetrafluoro-propyl halide under suitable conditions, such as the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.

Major Products

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole: Lacks the tetrafluoro-propyl group, making it less hydrophobic.

    1-(2,2,3,3-Tetrafluoro-propyl)-1H-pyrazole:

Uniqueness

4-Chloro-1-(2,2,3,3-tetrafluoro-propyl)-1H-pyrazol-3-ylamine is unique due to the presence of both the chloro and tetrafluoro-propyl groups, which confer distinct chemical and physical properties. These substitutions can enhance its stability, reactivity, and potential for diverse applications.

Properties

Molecular Formula

C6H6ClF4N3

Molecular Weight

231.58 g/mol

IUPAC Name

4-chloro-1-(2,2,3,3-tetrafluoropropyl)pyrazol-3-amine

InChI

InChI=1S/C6H6ClF4N3/c7-3-1-14(13-4(3)12)2-6(10,11)5(8)9/h1,5H,2H2,(H2,12,13)

InChI Key

DRPBBACYMJUMPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(C(F)F)(F)F)N)Cl

Origin of Product

United States

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